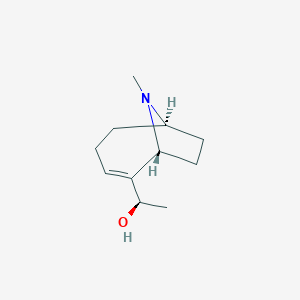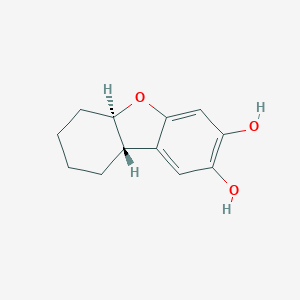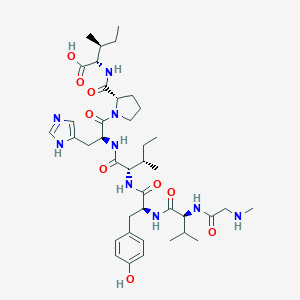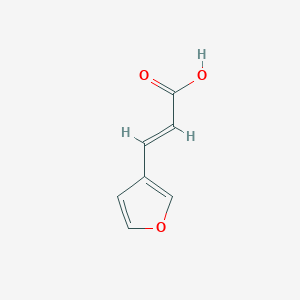
Acide 3-(3-furyl)acrylique
Vue d'ensemble
Description
3-(3-Furyl)acrylic acid is an organic compound with the molecular formula C₇H₆O₃. It is a derivative of acrylic acid where the hydrogen atom on the β-carbon is replaced by a 3-furyl group. This compound is known for its applications in chemical research and pharmaceuticals .
Applications De Recherche Scientifique
3-(3-Furyl)acrylic acid is used extensively in scientific research, particularly in the fields of chemistry and pharmaceuticals. It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals . . The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable for developing new materials and drugs.
Mécanisme D'action
Target of Action
3-(3-Furyl)acrylic acid is a reactant used in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives . These derivatives are known to inhibit malonyl-CoA decarboxylase (MCD), a key enzyme involved in fatty acid metabolism . The compound’s primary target, therefore, is MCD.
Mode of Action
It is known that its derivatives interact with mcd, potentially altering the enzyme’s activity . This interaction could lead to changes in fatty acid metabolism, affecting energy production within cells.
Biochemical Pathways
The primary biochemical pathway affected by 3-(3-Furyl)acrylic acid is likely the fatty acid metabolism pathway, given its interaction with MCD . Changes in this pathway could have downstream effects on energy production and storage within cells, potentially influencing cellular function and health.
Pharmacokinetics
It is sparingly soluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of 3-(3-Furyl)acrylic acid’s action would likely be related to changes in fatty acid metabolism due to its interaction with MCD . This could potentially influence energy production and storage within cells, affecting cellular function and health.
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of 3-(3-Furyl)acrylic acid. For example, the compound’s solubility could be affected by the pH of its environment . Additionally, the compound’s stability could be influenced by temperature and exposure to light or oxygen
Méthodes De Préparation
3-(3-Furyl)acrylic acid can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromoacrylic acid with furan . Another method includes the use of carbohydrate-derived furfurals and malonic acid, employing various organocatalysts . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
3-(3-Furyl)acrylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using various electrophiles and nucleophiles.
Common reagents and conditions used in these reactions include dimethyl carbonate for esterification and piperidinium acetate as a catalyst for the synthesis . Major products formed from these reactions include esterified derivatives and reduced forms of the compound.
Comparaison Avec Des Composés Similaires
3-(3-Furyl)acrylic acid can be compared with other similar compounds, such as 3-(2-Furyl)acrylic acid. Both compounds share a similar structure but differ in the position of the furan ring. This difference can lead to variations in their chemical reactivity and applications. For example, 3-(2-Furyl)acrylic acid is used in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives . The unique positioning of the furan ring in 3-(3-Furyl)acrylic acid provides distinct chemical properties and reactivity, making it suitable for specific applications in research and industry.
Propriétés
IUPAC Name |
(E)-3-(furan-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAPZUDWRRBZHZ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901228 | |
| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81311-95-7 | |
| Record name | (2E)-3-(3-Furanyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-3-(furan-3-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


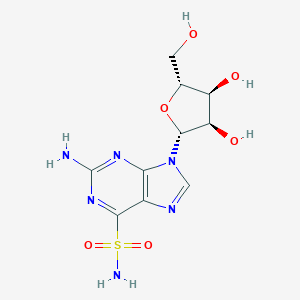
![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)
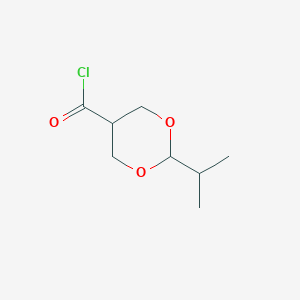
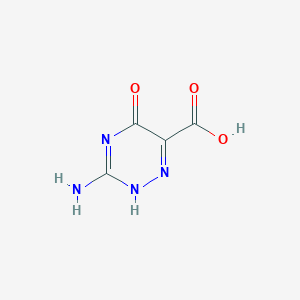
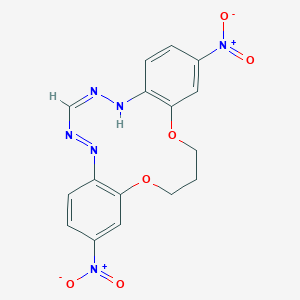
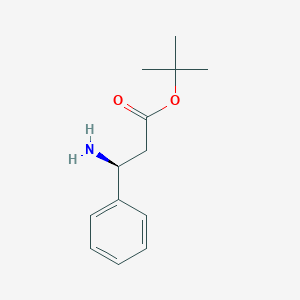
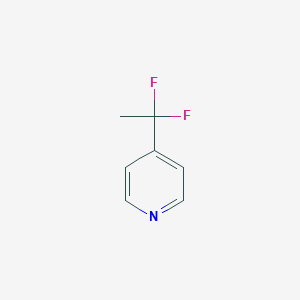
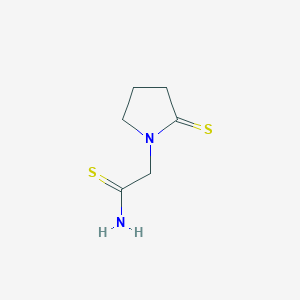
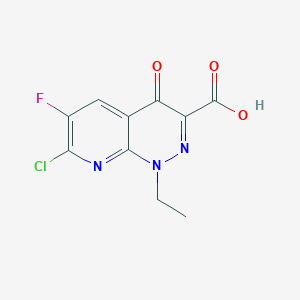

![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)
